2-(3-Methoxypropanoyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropanoyl)cyclohexan-1-one is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanone, featuring a methoxypropanoyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-methoxypropanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective starting materials and efficient catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Methoxypropanoyl)cyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo enzymatic transformations in biological systems, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the methoxypropanoyl group.
2-Cyclohexen-1-one: An enone with a conjugated double bond, offering different reactivity patterns.
3-Methoxy-2-cyclohexen-1-one: A related compound with a methoxy group and an enone structure.
Uniqueness
2-(3-Methoxypropanoyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone and methoxypropanoyl functionalities. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(3-methoxypropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O3/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h8H,2-7H2,1H3 |
InChI Key |
JSYDHPFJWOKNAS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.